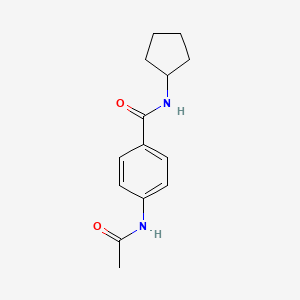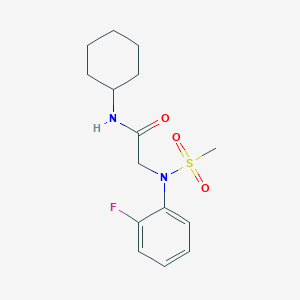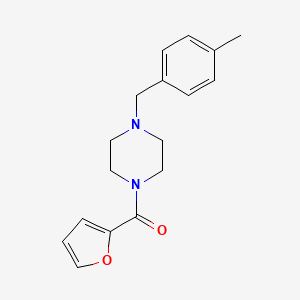
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide is a chemical compound that has gained interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family and is often referred to as CNOC. The purpose of
Mecanismo De Acción
The mechanism of action of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the inhibition of DNA topoisomerases. These enzymes are responsible for the regulation of DNA supercoiling and are essential for DNA replication and transcription. By inhibiting the activity of topoisomerases, CNOC induces DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide are largely dependent on its mechanism of action. As a DNA topoisomerase inhibitor, CNOC induces DNA damage and cell death in cancer cells. Additionally, it has been shown to inhibit the production of pro-inflammatory cytokines, which may have implications for its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide in lab experiments is its potential as a DNA topoisomerase inhibitor. This makes it a valuable tool for studying the mechanisms of DNA replication and transcription. Additionally, its potential as an anti-inflammatory and anti-tumor agent makes it a promising candidate for further study.
One limitation of using CNOC in lab experiments is its potential toxicity. As a DNA topoisomerase inhibitor, CNOC can induce DNA damage and cell death in healthy cells as well as cancer cells. Additionally, its potential as an anti-inflammatory agent may be limited by its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for the study of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide. One potential direction is the development of more selective DNA topoisomerase inhibitors that can target cancer cells specifically. Additionally, further study of CNOC's potential as an anti-inflammatory and anti-tumor agent may lead to the development of new treatments for inflammatory diseases and cancer. Finally, the study of CNOC's potential toxicity and side effects may lead to the development of safer and more effective drugs.
Métodos De Síntesis
The synthesis of 2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide involves the reaction between 2-chloro-4-nitrobenzoic acid and 6-acetyl-2H-chromen-2-one in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature and yields CNOC as a yellow solid.
Aplicaciones Científicas De Investigación
2-chloro-4-nitro-N-(2-oxo-2H-chromen-6-yl)benzamide has been used in scientific research for its potential as a DNA topoisomerase inhibitor. It has been shown to inhibit the activity of topoisomerase IIα and induce DNA damage in cancer cells. Additionally, CNOC has been studied for its potential as an anti-inflammatory and anti-tumor agent. It has been shown to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-(2-oxochromen-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O5/c17-13-8-11(19(22)23)3-4-12(13)16(21)18-10-2-5-14-9(7-10)1-6-15(20)24-14/h1-8H,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMFTSKRTIYAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)O2)C=C1NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5819088.png)

![2-methyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B5819097.png)
![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)


![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5819136.png)

![[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B5819159.png)

![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
